molecular formula C12H16F2N2 B1529653 1-Benzyl-3,3-difluoropiperidin-4-amine CAS No. 1039741-55-3

1-Benzyl-3,3-difluoropiperidin-4-amine

Cat. No. B1529653
M. Wt: 226.27 g/mol
InChI Key: UYGYDHWSKUCHFY-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

A mixture of 1-benzenesulfonyl-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine (4.6 g, 14 mmol), 1-benzyl-3,3-difluoropiperidin-4-amine (prepared according to EP2123651 A1, 3.08 g, 13.6 mmol), diisopropylethylamine (6 mL, 34 mmol) in propan-2-ol (100 mL) was heated at 80° C. for 12 hours. The mixture was concentrated, suspended in potassium bisulfate solution (1N, 100 mL), and filtered to yield 7.06 g of a yellow solid (LCMS (Method F, ESI): RT=1.28 min, m+H=528.3). The solid was suspended in ethanol (90 mL) and water (30 mL), iron powder (2.3 g, 41 mmol) and ammonium chloride (3.6 g, 68 mmol) was added, and the mixture was refluxed for 4 hours. The mixture was filtered through CELITE®, thoroughly washing the filter cake with ethanol and ethyl acetate. The filtrate and washings were combined and concentrated under vacuum. The resulting residue was partitioned between ethyl acetate and water, and the organic layer dried with sodium sulfate and concentrated under vacuum. Purification by column chromatography on silica gel (gradient: 0 to 50% (20% methanol in ethyl acetate) in heptanes) affording 4.6 g (68%) of 1-Benzenesulfonyl-N*4*-(1-benzyl-3,3-difluoro-piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine-4,5-diamine as a purple solid (LCMS (Method F, ESI): RT=0.83 min, m+H=490.3). 1H NMR (400 MHz, DMSO) δ 8.02 (d, J=7.9 Hz, 2H), 7.72-7.62 (m, 2H), 7.57 (t, J=7.7 Hz, 2H), 7.50 (d, J=4.2 Hz, 1H), 7.40-7.22 (m, 5H), 6.82 (d, J=4.2 Hz, 1H), 5.17 (d, J=9.9 Hz, 1H), 4.46 (s, 2H), 4.27-4.08 (m, J=16.0, 13.3, 8.1 Hz, 1H), 3.69-3.52 (m, 2H), 3.04 (dd, J=16.5, 10.6 Hz, 1H), 2.80 (d, J=11.5 Hz, 1H), 2.60-2.42 (m, J=11.9 Hz, 1H), 2.31 (t, J=11.0 Hz, 1H), 1.91 (d, J=13.0 Hz, 1H), 1.85-1.69 (m, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(S(N2C3=NC=C([N+]([O-])=O)C(Cl)=C3C=C2)(=O)=[O:8])C=CC=CC=1.[CH2:23]([N:30]1CC[CH:33]([NH2:36])[C:32]([F:38])(F)[CH2:31]1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(N([CH:45]([CH3:47])C)CC)(C)C>CC(O)C>[F:38][C:32]1[CH:33]=[N:36][CH:45]=[CH:47][C:31]=1[NH:30][C:23](=[O:8])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2Cl)[N+](=O)[O-]
Name
Quantity
3.08 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)N)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC=CC1NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.06 g
YIELD: CALCULATEDPERCENTYIELD 240.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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